molecular formula C11H10N2O B8341154 2-Phenyl-3-methoxypyrazine

2-Phenyl-3-methoxypyrazine

Cat. No.: B8341154
M. Wt: 186.21 g/mol
InChI Key: TXJSCDNLDZPGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-methoxypyrazine is a member of the methoxypyrazine family, which is known for its distinctive odor properties. Methoxypyrazines are heterocyclic aromatic organic compounds that contain a pyrazine ring substituted with a methoxy group and a phenyl group. These compounds are often found in nature and are known for their strong, earthy, and green aromas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction of 2-phenyl-1,2-diketone with 3-methoxy-1,2-diamine under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. Specific details on industrial methods are proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenyl-3-methoxypyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Methoxypyrazines, including this compound, are studied for their role in plant-insect interactions and as semiochemicals.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the flavor and fragrance industry due to its strong odor properties .

Mechanism of Action

The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .

Comparison with Similar Compounds

    3-Isobutyl-2-methoxypyrazine (IBMP): Known for its green bell pepper aroma, commonly found in wines.

    3-Isopropyl-2-methoxypyrazine (IPMP): Also found in wines, contributing to green and earthy flavors.

    2,5-Dimethyl-3-methoxypyrazine: Known for its strong odor and used in flavoring .

Uniqueness: 2-Phenyl-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct odor properties and chemical reactivity compared to other methoxypyrazines. Its phenyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methoxy-3-phenylpyrazine

InChI

InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

TXJSCDNLDZPGIW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, in a three-neck flask, 11.30 g of 2-methoxypyrazine and 200 mL of diethylether were put, and a dibutyl ether solution (2.1 mol/L) of phenyl lithium was dropped thereto while the mixture was cooled down with ices and stirred under a nitrogen atmosphere, and stirred to be reacted for 20 hours. After the reaction, water was added to the reaction solution, and an organic layer was extracted with ethyl acetate. The obtained organic layer was washed with water, and dried with magnesium sulfate. Magnesium sulfate was removed by filtration and the solvent was distilled off. The obtained residue was refined with a column chromatography using dichloromethane as a development solvent, so that 2-phenyl-3-methoxypyrazine was obtained (light yellow powder, yield: 12%). A synthesis scheme of Step 1 is shown by the following (a2-1).
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Synthesis routes and methods II

Procedure details

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